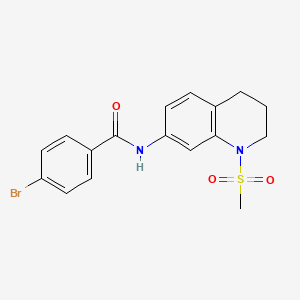
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide involves intricate steps that emphasize the manipulation of quinoline and benzamide frameworks. While direct references to the synthesis of this exact compound were not identified, analogous processes for quinoline derivatives, such as the creation of quinoline-3-carbaldehyde hydrazones, demonstrate the complexity and precision required in synthesizing such compounds. These processes often involve multi-step reactions, starting from basic quinoline or benzamide structures and incorporating various functional groups through reactions like alkylation, acylation, and sulfonation (Korcz et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is characterized by the presence of a quinoline core, often modified with various substituents that influence the compound's overall properties. For instance, the analysis of novel 1–4 quinolinone structures has shown how the introduction of bromine and nitrobenzyl ligands can impact the molecular geometry, crystallographic structures, and intermolecular interactions, significantly affecting the compound's behavior and potential applications (Michelini et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can be diverse, including sulfonation, carbonylation, and radical cyclization, each contributing uniquely to the compound's chemical properties. For example, the copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases the introduction of sulfonyl groups at specific positions, altering the compound's reactivity and potential for further chemical modifications (Xia et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline forms, are crucial for their application in material science and chemical engineering. Studies on polymorphs of similar compounds reveal how slight variations in molecular structure can lead to significant differences in physical properties, such as melting points and crystalline forms, which are essential for understanding the compound's stability and suitability for various applications (Khakhlary & Baruah, 2014).
Applications De Recherche Scientifique
Catalytic Applications and Synthesis Processes
- The catalytic application of related quinolin-8-yl benzamide derivatives in processes such as sulfonylation has been explored. For instance, a study detailed the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, generating environmentally benign byproducts and using sodium sulfinates as sulfide sources (Xia et al., 2016).
Crystallographic and Structural Analysis
- Research on the polymorphs and salts of similar quinolin-8-yl benzamide compounds has been conducted, examining different packing patterns and hydrogen bonding interactions. This kind of research is significant in understanding the structural and chemical properties of these compounds (Khakhlary & Baruah, 2014).
Molecular Characterization and Chemical Properties
- Analyses of novel quinolinone structures, related to the compound , have been performed to evaluate their crystallographic structures and intermolecular interactions. Such studies are crucial in understanding the molecular behavior and potential applications of these compounds (Michelini et al., 2019).
Synthesis of Derivatives and Analogues
- The synthesis and evaluation of derivatives of quinolin-8-yl benzamide compounds, focusing on their potential as inhibitors in various biochemical pathways, have been a subject of research. This includes the study of compounds as selective agents in cellular processes (Morgan et al., 1990).
Potential Therapeutic Applications
- Some studies have looked into the potential therapeutic applications of related compounds. For example, the synthesis of quinoline-based derivatives as antimicrobial and antimalarial agents has been explored, showcasing the compound's relevance in medical research (Parthasaradhi et al., 2015).
Biochemical and Pharmacological Studies
- Investigations into the biochemical properties and pharmacological potential of quinolin-8-yl benzamide derivatives have been conducted. This includes studies on their interaction with biological systems and their impact on biochemical pathways (Baumgarth, Beier, & Gericke, 1997).
Propriétés
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUUPVBOHRBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

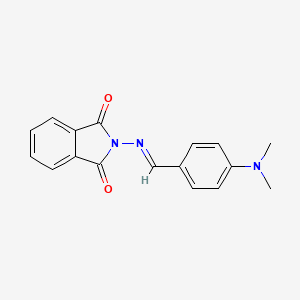
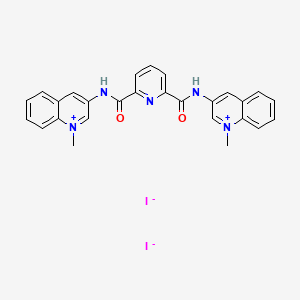
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
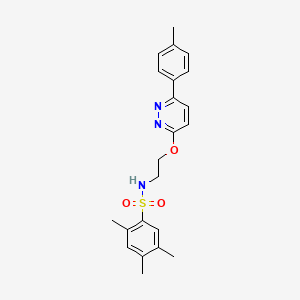
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
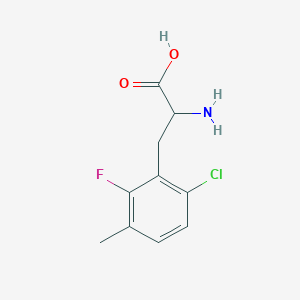
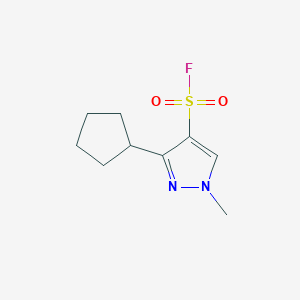
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
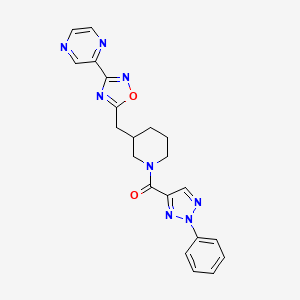
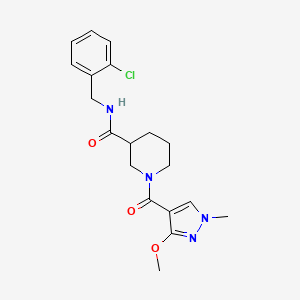
![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)
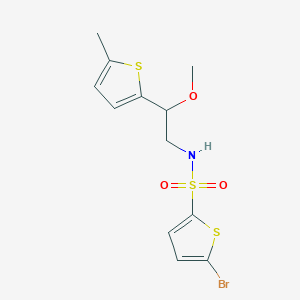
![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)